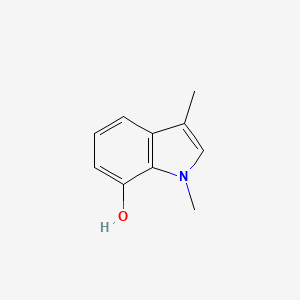

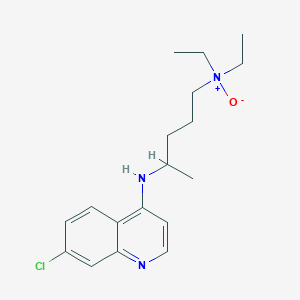

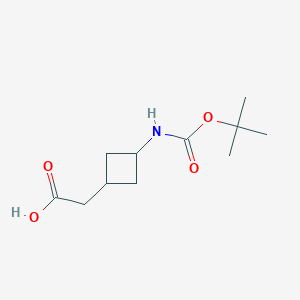

![molecular formula C7H6FN3 B1457760 8-フルオロイミダゾ[1,2-a]ピリジン-2-アミン CAS No. 1781129-93-8](/img/structure/B1457760.png)

8-フルオロイミダゾ[1,2-a]ピリジン-2-アミン

説明

8-Fluoroimidazo[1,2-A]pyridin-2-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Fluoroimidazo[1,2-A]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroimidazo[1,2-A]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

GABAA 受容体モジュレーションにおけるバイオアイソスター置換

8-フルオロイミダゾ[1,2-a]ピリジンは、GABAA 受容体のアロステリックモジュレーターリガンドにおけるイミダゾ[1,2-a]ピリミジンのバイオアイソスター置換として評価されています . この応用は、バイオアイソスター置換が活性化合物の生物学的特性を強化するために使用される医薬品化学の分野において重要です .

物理化学的模倣体

この化合物は、イミダゾ[1,2-a]ピリミジンの物理化学的模倣体として確立されています . これは、イミダゾ[1,2-a]ピリミジンの物理的および化学的特性を複製できることを意味し、さまざまな化学反応やプロセスにおいて役立ちます .

新規化合物の合成

8-フルオロイミダゾ[1,2-a]ピリジンは、新規化合物の合成に使用されてきました . たとえば、この化合物を使用して3,7-二置換-8-フルオロイミダゾピリジンが開発されました .

ホスゲンの検出

2-(3-フェニルイミダゾ[1,5-a]ピリジン-1-イル)アニリン (PMPY-NH2) と呼ばれる新しい蛍光プローブが、溶液および気相中のホスゲンの検出のために開発されました . この応用は、ホスゲンが有毒な工業化学物質であるため、環境モニタリングと安全対策において重要です .

不安解消薬の開発

この化合物は、不安解消薬の開発に潜在的な用途があります . これらは不安を抑制する薬であり、新しい不安解消薬の開発は、不安障害に対するより良い治療選択肢に貢献する可能性があります .

医薬品化学における研究

8-フルオロイミダゾ[1,2-a]ピリジンは、医薬品化学研究において貴重な化合物です . そのユニークな構造と特性により、新規医薬品化合物の合成と開発における有用なツールとなっています .

作用機序

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are typically functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, the class of compounds to which it belongs, is known to involve radical reactions .

生化学分析

Biochemical Properties

8-Fluoroimidazo[1,2-A]pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with the GABA A receptor, acting as an allosteric modulator The interaction with the GABA A receptor suggests that 8-Fluoroimidazo[1,2-A]pyridin-2-amine may influence neurotransmission and neuronal activity

Cellular Effects

The effects of 8-Fluoroimidazo[1,2-A]pyridin-2-amine on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Fluoroimidazo[1,2-A]pyridin-2-amine has demonstrated potential as an antituberculosis agent, exhibiting significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains . This suggests that the compound may affect cellular processes related to bacterial survival and replication.

Molecular Mechanism

The molecular mechanism of action of 8-Fluoroimidazo[1,2-A]pyridin-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with the GABA A receptor as an allosteric modulator indicates that it may enhance or inhibit the receptor’s activity, leading to altered neurotransmission . Additionally, 8-Fluoroimidazo[1,2-A]pyridin-2-amine may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antituberculosis activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Fluoroimidazo[1,2-A]pyridin-2-amine may change over time due to factors such as stability and degradation. Studies have shown that this compound exhibits good microsomal stability, with a half-life of 83 minutes in human microsomes and 63 minutes in mouse microsomes

Dosage Effects in Animal Models

The effects of 8-Fluoroimidazo[1,2-A]pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of bacterial growth in tuberculosis models . At higher doses, toxic or adverse effects may occur, including potential impacts on liver and kidney function. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

8-Fluoroimidazo[1,2-A]pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic stability suggests that it may undergo phase I and phase II metabolic reactions, including oxidation and conjugation . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of 8-Fluoroimidazo[1,2-A]pyridin-2-amine within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of 8-Fluoroimidazo[1,2-A]pyridin-2-amine can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

8-fluoroimidazo[1,2-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVITGFODCAWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

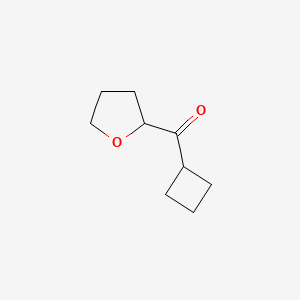

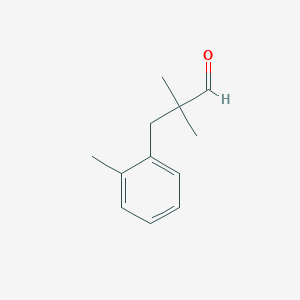

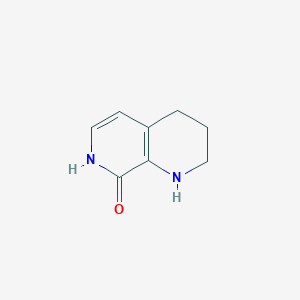

![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)

![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457679.png)